4-(Diethylphosphanyl)-N-ethylaniline
Description
4-(Diethylphosphanyl)-N-ethylaniline is a substituted aniline derivative featuring a diethylphosphanyl (–P(C₂H₅)₂) group at the para position and an ethylamino (–NHC₂H₅) group. This compound combines the electron-donating properties of the phosphanyl group with the steric and electronic effects of the N-ethyl substituent, making it valuable in coordination chemistry, catalysis, and materials science. Its structure enables applications in ligand design for transition metal complexes, where the phosphanyl group acts as a strong σ-donor, enhancing catalytic activity in cross-coupling and hydrogenation reactions .
Properties
CAS No. |
87981-12-2 |
|---|---|
Molecular Formula |
C12H20NP |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
4-diethylphosphanyl-N-ethylaniline |
InChI |
InChI=1S/C12H20NP/c1-4-13-11-7-9-12(10-8-11)14(5-2)6-3/h7-10,13H,4-6H2,1-3H3 |
InChI Key |
KVZNZGKLPDXDKY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)P(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylphosphanyl)-N-ethylaniline typically involves the reaction of diethylphosphine with N-ethylaniline under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium tert-butoxide, to facilitate the formation of the phosphanyl group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 4-(Diethylphosphanyl)-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form secondary phosphines.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Nitro or halogenated derivatives of the aniline ring.
Scientific Research Applications
4-(Diethylphosphanyl)-N-ethylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Diethylphosphanyl)-N-ethylaniline involves its interaction with molecular targets through the phosphanyl group. This group can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to donate or accept electrons, making it a versatile reagent in catalytic processes.
Comparison with Similar Compounds
Structural Analogues
4-(Diethoxyphosphorylmethyl)-N,N-diphenylaniline
- Structure: Contains a phosphonate (–PO(OEt)₂) group and diphenylamino substituents.
- Key Differences: The phosphoryl group (oxidized phosphorus) increases polarity and reduces nucleophilicity compared to the phosphanyl group. The diphenylamino substituents introduce greater steric bulk, limiting coordination flexibility .
2.1.2. N,N-Bis(diphenylthiophosphinoyl)-4-ethylaniline
- Structure: Features thiophosphinoyl (–P(S)Ph₂) groups.
- Key Differences: Thiophosphinoyl groups are softer ligands due to sulfur’s electronegativity, favoring interactions with softer metals (e.g., Pd, Pt). The 4-ethylaniline backbone provides less steric hindrance than N-ethylaniline derivatives .
2.1.3. 4-(Di-tert-butylphosphino)-N,N-dimethylaniline
- Structure: Incorporates a bulkier tert-butylphosphino (–P(tBu)₂) group and dimethylamino (–N(CH₃)₂) substituent.
- Key Differences: The tert-butyl group enhances steric protection but reduces electron-donating capacity. The dimethylamino group is less electron-donating than N-ethyl, altering metal-ligand bond strength .
Physicochemical Properties
Basicity and Electronic Effects :
- 4-(Diethylphosphanyl)-N-ethylaniline: The phosphanyl group lowers the pKa (≈5–7 in aqueous ethanol) compared to unsubstituted aniline (pKa ≈4.6), enhancing nucleophilicity .
- 4-(Di-tert-butylphosphino)-N,N-dimethylaniline: Bulkier substituents increase steric hindrance, reducing basicity (pKa ≈6–8) and slowing protonation kinetics .
Conductivity :
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